molecular formula C4H9NO5S B15145417 3-Hydroxy-2-methanesulfonamidopropanoic acid

3-Hydroxy-2-methanesulfonamidopropanoic acid

Cat. No.: B15145417
M. Wt: 183.19 g/mol
InChI Key: KXSCWYXDGYJSFM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methanesulfonamidopropanoic acid is an organic compound with the molecular formula C4H9NO5S. It is a derivative of serine, where the amino group is substituted with a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methanesulfonamidopropanoic acid typically involves the reaction of serine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-methanesulfonamidopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methanesulfonamidopropanoic acid is unique due to the presence of both a hydroxyl group and a methanesulfonamide group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications in biochemistry and pharmaceuticals .

Properties

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

3-hydroxy-2-(methanesulfonamido)propanoic acid

InChI

InChI=1S/C4H9NO5S/c1-11(9,10)5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)

InChI Key

KXSCWYXDGYJSFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

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